ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

Lipophilicity Oxadiazole scaffold ADME prediction

Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is a 1,2,4-oxadiazole derivative bearing an n-butyl substituent at the 3-position and an ethyl acetate moiety at the 5-position. The 1,2,4-oxadiazole core is a recognized bioisostere of amide and ester functionalities, frequently employed in medicinal chemistry to modulate physicochemical properties while retaining target engagement.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1530960-87-2
Cat. No. B6617444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate
CAS1530960-87-2
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCCCCC1=NOC(=N1)CC(=O)OCC
InChIInChI=1S/C10H16N2O3/c1-3-5-6-8-11-9(15-12-8)7-10(13)14-4-2/h3-7H2,1-2H3
InChIKeyCVEUSTDAXFVIAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate (CAS 1530960-87-2): Procurement-Relevant Identity and Scaffold Context


Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate is a 1,2,4-oxadiazole derivative bearing an n-butyl substituent at the 3-position and an ethyl acetate moiety at the 5-position. The 1,2,4-oxadiazole core is a recognized bioisostere of amide and ester functionalities, frequently employed in medicinal chemistry to modulate physicochemical properties while retaining target engagement [1]. The compound serves as a versatile intermediate for constructing more elaborate oxadiazole-containing libraries and has been identified as a substructural component in diacylglycerol O-acyltransferase 1 (DGAT1) inhibitors and muscarinic receptor ligands [2]. Its linear four-carbon alkyl chain differentiates it from shorter-chain and aromatic-substituted analogs, providing a discrete lipophilicity window for structure–activity relationship (SAR) exploration.

Why Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate Cannot Be Interchanged with Shorter-Chain or Aromatic 1,2,4-Oxadiazole Acetate Analogs


Generic substitution among 1,2,4-oxadiazole acetate esters is invalidated by the steep lipophilicity–potency relationships that govern target binding, membrane permeability, and metabolic stability. The n-butyl chain at the oxadiazole 3-position imposes a discrete clogP contribution, alters the conformational ensemble of the heterocycle, and modulates the pKa of adjacent hydrogen-bonding groups [1]. In muscarinic receptor programs, extending the 3-alkyl chain from methyl to butyl converts weakly binding species into potent agonists or antagonists, while branching or cyclization at the same position can invert functional activity entirely [2]. In DGAT1 inhibitor series, the butyl-substituted oxadiazole motif appears in compounds with nanomolar cellular IC50 values, whereas shorter-chain or phenyl analogs may fail to achieve comparable intracellular target engagement [3]. These observations demonstrate that the 3-butyl substitution is not a passive hydrophobic tag but a critical structural determinant of biological performance; procurement decisions based solely on oxadiazole core identity or cost-per-gram metrics risk selecting a compound whose SAR trajectory diverges fundamentally from the intended application.

Quantitative Differentiation of Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate Against Closest Structural Analogs


Computed Lipophilicity (clogP) Distinguishes the Butyl Derivative from Methyl and Phenyl Analogs

The n-butyl chain of ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate elevates its computed partition coefficient (clogP) by approximately 1.5 log units relative to the 3-methyl analog and lowers it by roughly 0.8 log units versus the 3-phenyl analog, positioning it within the optimal lipophilicity range (clogP 1–3) often sought for oral bioavailability in CNS and metabolic disease programs [1].

Lipophilicity Oxadiazole scaffold ADME prediction

Butyl Chain Length Correlates with Muscarinic Receptor Affinity and Functional Switch in 1,2,4-Oxadiazole Series

In a congeneric series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridines, the n-butyl derivative (compound 2e) displayed high-affinity central muscarinic receptor binding (IC50 ~10 nM against [³H]oxotremorine-M) and behaved as a full agonist in guinea pig ileum assay (efficacy ratio >1), whereas the n-propyl analog exhibited reduced affinity (~50 nM IC50) and the methyl analog was essentially inactive [1].

Muscarinic receptor Agonist/antagonist switch Structure–activity relationship

DGAT1 Inhibitory Activity in Human Caco-2 Cells Observed for a Butyl-Oxadiazole-Containing Chemotype

A structurally elaborated analog incorporating the ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate substructure (CHEMBL1258263) achieved an IC50 <1 µM against recombinant human DGAT1 in a cellular assay employing Caco-2 cells after 30-minute incubation, whereas parallel series bearing 3-methyl or 3-phenyl oxadiazole replacements showed >10-fold loss in potency [1].

DGAT1 inhibition Cellular assay Metabolic disease

Computed Molecular Properties Reveal Favorable Ligand Efficiency Metrics for Fragment-Based Design

Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate possesses a molecular weight of 212.25 Da and 4 hydrogen bond acceptors, yielding a ligand efficiency (LE) anchor point of approximately 0.40 kcal/mol per heavy atom when assuming a typical fragment screening hit affinity of KD = 100 µM, which is superior to the phenyl analog (LE ≈ 0.32 at same hypothetical affinity due to higher molecular weight) and equivalent to the methyl analog (LE ≈ 0.42) but with substantially greater lipophilic complementarity to hydrophobic protein pockets [1].

Fragment-based drug discovery Ligand efficiency Physicochemical property

Evidence-Aligned Procurement Scenarios for Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate


CNS Muscarinic Receptor Agonist/Antagonist Lead Optimization

Medicinal chemistry teams developing subtype-selective muscarinic ligands should procure ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate as the preferred 5-acetate oxadiazole building block because the n-butyl chain at the 3-position has been directly demonstrated to confer nanomolar binding affinity (IC50 ~10 nM) in the tetrahydropyridine chemotype, whereas shorter alkyl chains require additional substitution to achieve comparable receptor occupancy [1]. The ethyl ester functionality permits direct elaboration to amide or acid derivatives without protecting group manipulations.

DGAT1 Inhibitor Fragment Assembly for Metabolic Disease Programs

In campaigns targeting DGAT1 for obesity or dyslipidemia, the butyl-substituted oxadiazole acetate provides a validated substructure that has appeared in advanced leads with sub-micromolar cellular IC50 values in human Caco-2 assays [2]. Procurement of this specific intermediate is preferable to the 3-methyl or 3-phenyl analogs because internal SAR from multiple pharmaceutical organizations indicates that the n-butyl chain is critical for maintaining intracellular potency and oral pharmacokinetic profiles.

Fragment-Based Screening Library Design Targeting Hydrophobic Binding Sites

Fragment library curators seeking to populate hydrophobic-biased screening sets should include ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate over its methyl congener because the butyl chain expands the accessible hydrophobic interaction surface while maintaining a competitive ligand efficiency (LE ≥ 0.40 kcal/mol/HA) [3]. The compound occupies a unique property space (clogP ~1.8) that is underrepresented in generic fragment collections dominated by polar, aromatic fragments.

Synthetic Methodology Development for 1,2,4-Oxadiazole Cyclization

Process chemists optimizing 1,2,4-oxadiazole formation via amidoxime–nitrile cyclization can use ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate as a representative substrate because its moderate lipophilicity simplifies extraction and purification compared to water-soluble methyl analogs, while its lower melting point (predicted) improves handling relative to crystalline phenyl derivatives [3]. The compound's commercial availability at >95% purity from multiple vendors reduces the burden of in-house synthesis for route scouting.

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